

Physical and chemical properties of Eupalinolide O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eupalinolide O

Cat. No.: B10831892

[Get Quote](#)

An In-depth Technical Guide on Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the traditional Chinese medicinal plant *Eupatorium lindleyanum* DC., **Eupalinolide O** has emerged as a compound of significant interest in oncological research. Specifically, it has demonstrated notable anticancer activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), by inducing programmed cell death and cell cycle arrest. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and an in-depth look at its mechanism of action.

Physical and Chemical Properties

Eupalinolide O is a complex organic molecule typically supplied as a white to off-white solid powder. Its identification and characterization are confirmed through analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data from primary literature is not widely available, its fundamental properties have been established.

Table 1: Physical and Chemical Identifiers of **Eupalinolide O**

Property	Value	Source(s)
CAS Number	2170228-67-6	[1][2]
Molecular Formula	C ₂₂ H ₂₆ O ₈	[1][2]
Molecular Weight	418.44 g/mol	[1][2][3]
IUPAC Name	[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclo-deca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate	[1]
Appearance	White to off-white solid powder	[3]
Purity	≥95% (typically >98% via HPLC)	[1][2]
Melting Point	Not reported	[4]

| Boiling Point | Not reported |[4] |

Table 2: Solubility of **Eupalinolide O**

Solvent	Solubility Information	Source(s)
DMSO	≥ 2.5 mg/mL; 100 mg/mL (requires ultrasonic assistance)	[3]
Chloroform	Soluble	
Dichloromethane	Soluble	
Ethyl Acetate	Soluble	
Acetone	Soluble	

| Corn Oil | Soluble (in 10% DMSO/90% Corn Oil formulation) [\[\[3\]](#) |

Experimental Protocols

Isolation and Purification of Eupalinolide O

Eupalinolide O is naturally sourced from the aerial parts of *Eupatorium lindleyanum* DC.. The general workflow for its isolation involves solvent extraction, liquid-liquid partitioning to fractionate the extract, and chromatographic techniques for final purification. A highly effective method for purifying related sesquiterpenoid lactones from this plant is High-Speed Counter-Current Chromatography (HSCCC)[\[5\]](#).

[Click to download full resolution via product page](#)

Figure 1. General Workflow for Isolation and Purification

Methodology:

- **Extraction:** The air-dried and powdered aerial parts of *Eupatorium lindleyanum* are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction[\[5\]](#). The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones like **Eupalinolide O** typically concentrating in the ethyl acetate or n-butanol fractions[\[5\]](#).
- **Chromatography:** The target fraction is subjected to further purification using chromatographic techniques.
 - **Silica Gel Column Chromatography:** A common initial step to separate major compound classes[\[6\]](#)[\[7\]](#).
 - **High-Speed Counter-Current Chromatography (HSCCC):** This technique is highly effective for separating structurally similar compounds. For related eupalinolides, a two-phase

solvent system of n-hexane-ethyl acetate-methanol-water has been successfully used[5].

- Analysis and Identification: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity. The structure of the purified compound is confirmed using mass spectrometry (MS) and NMR[2][5].

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **Eupalinolide O** on cancer cells by measuring metabolic activity[8][9].

Methodology:

- Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of **Eupalinolide O** (and a vehicle control, e.g., DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[9][10].
- Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals[9].
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[8]. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[1][2].

Methodology:

- **Cell Treatment:** Cells are cultured and treated with **Eupalinolide O** as described for the MTT assay.
- **Cell Harvesting:** After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
- **Staining:** The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension[1].
- **Incubation:** The cells are incubated in the dark at room temperature for 15-20 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed immediately by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[1].

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Akt and p38 MAPK[11].

Methodology:

- **Protein Extraction:** After treatment with **Eupalinolide O**, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

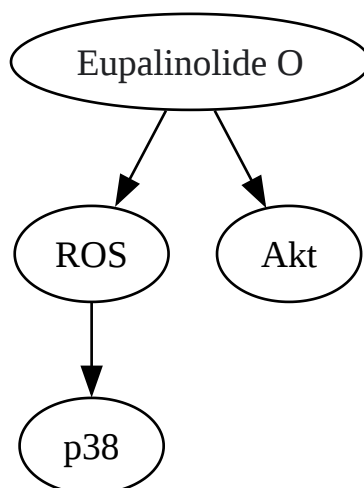
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% nonfat milk or BSA in TBST) to prevent non-specific antibody binding[11].
- **Antibody Incubation:** The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p38) overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Biological Activity and Mechanism of Action

Eupalinolide O exhibits significant anticancer activity, particularly against human triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 and MDA-MB-231. Its primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies have shown that **Eupalinolide O** triggers apoptosis in TNBC cells through a mechanism involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.



[Click to download full resolution via product page](#)

Figure 2. Signaling Pathway of **Eupalinolide O**-Induced Apoptosis

The proposed signaling cascade is as follows:

- **ROS Generation:** **Eupalinolide O** treatment leads to an increase in intracellular ROS levels.
- **MAPK and Akt Pathway Modulation:** The elevated ROS contributes to the activation (phosphorylation) of the p38 MAPK pathway while simultaneously inhibiting the phosphorylation of Akt, a key pro-survival protein[9][10]. The suppression of the Akt pathway has also been independently observed.
- **Mitochondrial Dysfunction:** The compound induces a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.
- **Caspase Activation:** These upstream events converge on the activation of executioner caspases, such as caspase-3 and caspase-9, which then carry out the process of apoptosis[9].

Cell Cycle Arrest

In addition to inducing apoptosis, **Eupalinolide O** can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This is accompanied by a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2.

Conclusion

Eupalinolide O is a promising natural sesquiterpene lactone with well-documented cytotoxic activity against cancer cells, particularly TNBC. Its mechanism of action, involving the modulation of the ROS-mediated Akt/p38 MAPK signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of **Eupalinolide O** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-technne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study on the flavonoids of Eupatorium lindleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Physical and chemical properties of Eupalinolide O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831892#physical-and-chemical-properties-of-eupalinolide-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com